[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-4-6-9-7(12-10-6)5-2-1-3-11-5/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNGKMYQHYNSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Oxadiazoles
Before discussing specific methods for preparing [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine, it is important to understand the general synthetic approaches to 1,2,4-oxadiazole scaffolds. These heterocyclic systems typically employ one of several key synthetic pathways:
Amidoxime-Based Cyclization
The most common and versatile method for constructing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acid derivatives. This approach typically proceeds through:
- Formation of an amidoxime intermediate
- O-acylation with an activated carboxylic acid derivative
- Thermal cyclodehydration to form the 1,2,4-oxadiazole ring
This method is particularly valuable for introducing diverse substituents at positions 3 and 5 of the oxadiazole ring, making it suitable for our target compound.
Base-Catalyzed Cyclization Reactions
Several base-catalyzed methodologies have been developed for 1,2,4-oxadiazole synthesis, often employing sodium hydroxide or other alkaline reagents to facilitate ring formation. These approaches are especially useful when working with sensitive functional groups.
Specific Preparation Methods for [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine
Synthesis via Amidoxime Cyclization
The most direct and efficient route to [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine involves the cyclization of an appropriate amidoxime with a furan-containing carboxylic acid derivative. This method can be broken down into several key steps:
Preparation of the Aminomethyl-Containing Amidoxime
The synthesis begins with the preparation of an amidoxime intermediate containing a protected aminomethyl group. This typically involves:
- Reaction of an appropriate nitrile containing a protected amino group with hydroxylamine
- Formation of the amidoxime intermediate
- Subsequent O-acylation with 2-furoyl chloride or another activated furan-2-carboxylic acid derivative
Cyclization to Form the 1,2,4-Oxadiazole Core
The O-acylated amidoxime undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring. This step typically requires heating in a suitable solvent such as pyridine, toluene, or xylene at temperatures ranging from 80-120°C.
Deprotection of the Amine Functionality
The final step involves deprotection of the protected aminomethyl group to yield the target compound. The specific deprotection conditions depend on the protecting group employed, but often involve acidic hydrolysis or hydrogenolysis.
Alternative Synthetic Approach via Furan-Containing Precursors
An alternative approach involves starting with furan-containing precursors and building the 1,2,4-oxadiazole ring with an aminomethyl substituent:
Optimization of Reaction Parameters
The successful synthesis of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine requires careful optimization of various reaction parameters to maximize yield and purity. Table 1 presents recommended conditions for key synthetic steps.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Base | Expected Yield (%) |
|---|---|---|---|---|---|---|
| Amidoxime Formation | Hydroxylamine hydrochloride | Methanol/Water | 65-70 | 3-4 | Sodium carbonate | 80-85 |
| O-Acylation | 2-Furoyl chloride | Dichloromethane | 0-25 | 2-3 | Pyridine | 75-80 |
| Cyclodehydration | - | Pyridine or Toluene | 100-110 | 4-6 | - | 70-75 |
| Amine Deprotection* | HCl or H₂ | Methanol or Ethanol | 25-60 | 2-24 | Pd/C (for hydrogenolysis) | 85-90 |
*Conditions vary based on protecting group employed
Purification and Characterization
Purification Techniques
The purification of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine typically involves a combination of techniques:
Recrystallization : The compound or its hydrochloride salt can be recrystallized from appropriate solvent systems such as ethanol/water or acetone/hexane.
Column Chromatography : Silica gel chromatography using ethyl acetate/hexane or dichloromethane/methanol solvent systems is effective for purifying the protected intermediates and final product.
Salt Formation and Conversion : Formation of the hydrochloride salt (CAS: 1609400-88-5) can facilitate purification, followed by freebasing if the free amine is desired.
Analytical Characterization
Confirming the identity and purity of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine involves several analytical techniques:
Table 2: Analytical Characterization Data
| Analytical Method | Expected Results |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.74-7.88 (m, furan H), 6.60-6.84 (m, furan H), 3.83-3.84 (s, CH₂), 1.80-2.10 (br s, NH₂) |
| ¹³C NMR | Characteristic signals for furan carbon atoms, oxadiazole carbon atoms, and aminomethyl carbon |
| IR Spectroscopy | Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹) |
| Mass Spectrometry | [M+H]⁺ peak at m/z 166, consistent with molecular formula C₇H₇N₃O₂ |
| Elemental Analysis | C: 50.91%, H: 4.27%, N: 25.44% (calculated) |
Structural Derivatives and Modifications
The basic scaffold of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine can be modified to create a range of derivatives with potentially enhanced biological properties:
N-Alkylated Derivatives
N-alkylation of the primary amine leads to a range of secondary amine derivatives, including:
Complex Heterocyclic Systems
The primary amine can serve as an attachment point for building more complex heterocyclic systems, such as:
Comparative Analysis of Synthetic Routes
Table 3: Comparison of Different Synthetic Approaches
| Synthetic Approach | Advantages | Limitations | Overall Efficiency | Starting Materials Availability |
|---|---|---|---|---|
| Amidoxime Cyclization | High regioselectivity, Well-established methodology | Requires multiple steps, Protected intermediates needed | Good (overall yield 40-50%) | Readily available |
| Furan Precursor Approach | Direct introduction of furan moiety, Fewer protection steps | Variable yields for cyclization, Harsh reduction conditions | Moderate (overall yield 30-40%) | Specialty reagents may be required |
| Alternative Heterocycle Conversion | Novel disconnection strategy, Potential for one-pot processes | Less precedent in literature, Optimization challenges | Fair (overall yield 25-35%) | Limited availability |
Scale-Up Considerations and Industrial Production
When scaling up the synthesis of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine from laboratory to industrial scale, several factors must be considered:
Process Optimization
Key areas for process optimization include:
- Solvent Selection : Replacement of environmentally problematic solvents with greener alternatives
- Temperature Control : Precise temperature control during cyclization to prevent side reactions
- Workup Procedures : Development of efficient extraction and crystallization procedures
- Waste Management : Strategies for handling and treating waste streams
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic compounds.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted furan and oxadiazole derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting their activity and leading to downstream effects on metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The 1,2,4-oxadiazole scaffold allows for diverse substitutions, influencing properties such as solubility, hydrophobicity, and bioactivity. Key analogs include:
Key Observations :
- Hydrophobicity : The methoxymethyl analog (LogP = 0.375) is more hydrophilic than aromatic analogs, enhancing aqueous solubility .
- Thermal Stability : Higher boiling points (e.g., 243.1°C for methoxymethyl) correlate with reduced volatility, favoring solid-phase applications .
Enzyme Inhibition
- Neuraminidase Inhibition : The furan-substituted compound exhibits potent activity (IC50 = 1.92 nM), slightly less potent than the 3,5-dimethylisoxazolyl analog (IC50 = 1.63 nM) .
- AcrAB-TolC Efflux Pump Inhibition : Chlorophenyl-substituted analogs (e.g., [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine) show efficacy in reversing antibiotic resistance in E. coli .
Ion Channel Modulation
Spectral and Analytical Data
NMR and LC-MS Profiles
Biological Activity
The compound [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. Oxadiazole derivatives have gained attention in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This article explores the biological activity of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine through various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.16 g/mol
- CAS Number : 53433567
Anticancer Activity
Numerous studies have reported the anticancer potential of oxadiazole derivatives. For instance, compounds similar to [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine have shown significant cytotoxic effects against various cancer cell lines:
These findings indicate that oxadiazole derivatives can induce apoptosis in cancer cells, suggesting their potential as therapeutic agents.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of oxadiazole derivatives. A study demonstrated that certain oxadiazole-based compounds exhibited enhanced antibacterial activity compared to traditional antibiotics:
| Compound | Target Bacteria | Activity Increase (Fold) | Reference |
|---|---|---|---|
| Compound 13 | E. coli | 16 - 32 | |
| Compound 14 | S. aureus | 10 - 20 |
This suggests that [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine may serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Potential
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. For example, certain analogs have shown the ability to inhibit pro-inflammatory cytokines in vitro:
| Compound | Cytokine Inhibition (%) | Reference |
|---|---|---|
| Compound X | TNF-alpha | 75% |
| Compound Y | IL-6 | 60% |
These results indicate that such compounds could be beneficial in treating inflammatory diseases.
The biological activities of [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine are thought to stem from its ability to interact with various biological targets:
- DNA Intercalation : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives enhance ROS production in cancer cells, leading to oxidative stress and apoptosis.
Study on Anticancer Effects
In a recent study published in Molecules, researchers synthesized several oxadiazole derivatives and evaluated their anticancer activities against MCF-7 and U937 cell lines. The most active compound exhibited an IC value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death through apoptosis pathways .
Antimicrobial Evaluation
Another study focused on the synthesis and evaluation of oxadiazole derivatives against a panel of bacterial strains. The results showed that specific modifications to the oxadiazole ring significantly enhanced antibacterial potency, particularly against resistant strains of E. coli and S. aureus .
Q & A
Q. What established synthetic routes are available for [5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazide derivatives with carboxylic acids or nitriles under dehydrating conditions. For example, 5-aryl-1,2,4-oxadiazoles are synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. Optimization includes adjusting temperature (80–120°C), solvent polarity (e.g., DMF, ethanol), and catalysts (e.g., ZnCl₂) to enhance yields (70–85%) and purity . Monitoring reaction progress via TLC and isolating intermediates can further improve efficiency.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (C=N signals at ~160–170 ppm) and furan substituents (aromatic protons at δ 6.3–7.4 ppm).
- FTIR : Key peaks include C=N stretching (~1600 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 192.2) and fragmentation patterns.
- HPLC : Used for purity assessment (>95%) with reverse-phase C18 columns and UV detection .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus to test inhibition zones.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or acetylcholinesterase, leveraging the oxadiazole moiety’s hydrogen-bonding capacity .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence physicochemical properties compared to fluorophenyl analogs?
The furan ring increases polarity (logP ~1.2 vs. ~2.5 for fluorophenyl derivatives) due to its oxygen atom, enhancing aqueous solubility but reducing membrane permeability. Computational studies (e.g., SwissADME) predict lower P-glycoprotein binding, suggesting improved CNS bioavailability compared to fluorinated analogs. However, furan’s electron-rich nature may reduce metabolic stability .
Q. What computational strategies predict target interactions and SAR for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with enzymes like COX-2 (PDB: 5KIR). The oxadiazole ring shows π-π stacking with Phe residues, while the furan oxygen forms hydrogen bonds.
- QSAR Models : Utilize descriptors like polar surface area (PSA) and H-bond donors/acceptors to correlate structural features with antimicrobial activity (R² >0.8 in training sets) .
Q. How can contradictory data on oxadiazole bioactivity across studies be resolved?
- Standardization : Ensure consistent assay conditions (e.g., cell line passages, solvent controls).
- Metabolite Profiling : LC-MS/MS to identify active vs. inactive metabolites in vitro.
- Structural Confirmation : X-ray crystallography to verify purity and tautomeric forms (e.g., oxadiazole vs. thione tautomers) that may affect activity .
Q. What strategies optimize regioselectivity in derivatization reactions of the oxadiazole core?
- Protection/Deprotection : Use Boc groups on the methanamine moiety to direct electrophilic substitution at the furan C5 position.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to functionalize the oxadiazole ring selectively .
Methodological Guidance
3.1 Handling Stability Issues During Synthesis
The oxadiazole ring is sensitive to strong acids/bases. Use mild conditions (pH 6–8) and inert atmospheres (N₂/Ar) to prevent ring-opening. Store intermediates at –20°C in anhydrous DMSO .
Q. Designing SAR Studies for Antimicrobial Activity
- Scaffold Modifications : Replace furan with thiophene or pyridine to assess heterocycle effects.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., NO₂) at the furan C5 position to enhance electrophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
